(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate (2-Nitrobenzyl)triphenylphosphonium bromide monohydrate
Brand Name: Vulcanchem
CAS No.: 1922975-65-2
VCID: VC11698967
InChI: InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1
SMILES: C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-]
Molecular Formula: C25H23BrNO3P
Molecular Weight: 496.3 g/mol

(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate

CAS No.: 1922975-65-2

Cat. No.: VC11698967

Molecular Formula: C25H23BrNO3P

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

(2-Nitrobenzyl)triphenylphosphonium bromide monohydrate - 1922975-65-2

Specification

CAS No. 1922975-65-2
Molecular Formula C25H23BrNO3P
Molecular Weight 496.3 g/mol
IUPAC Name (2-nitrophenyl)methyl-triphenylphosphanium;bromide;hydrate
Standard InChI InChI=1S/C25H21NO2P.BrH.H2O/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1
Standard InChI Key UNGMSIJQPDEGNV-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-]
Canonical SMILES C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.O.[Br-]

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a triphenylphosphonium cation bonded to a 2-nitrobenzyl group, with a bromide counterion and a water molecule in its hydrated form. The nitro group at the ortho position of the benzyl moiety introduces electronic effects that influence reactivity. The InChIKey ATURWXASWONPRT-UHFFFAOYSA-M confirms its unique stereoelectronic profile .

Key Structural Features:

  • Cation: Triphenylphosphonium group linked to a 2-nitrobenzyl substituent.

  • Anion: Bromide (Br\text{Br}^-).

  • Hydration: One water molecule in the crystalline lattice.

Physicochemical Characteristics

Data from experimental studies reveal critical properties:

PropertyValueSource
Melting Point238–240°C
Molecular Weight (Anhydrous)478.33 g/mol
Molecular Weight (Hydrated)496.3 g/mol
CAS Number (Anhydrous)23308-83-0
CAS Number (Hydrated)1922975-65-2

The nitro group’s electron-withdrawing nature enhances the cation’s stability, making it resistant to hydrolysis under ambient conditions.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via quaternization of triphenylphosphine with 2-nitrobenzyl bromide. A representative procedure involves:

  • Alkylation: Triphenylphosphine reacts with 2-nitrobenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

  • Precipitation: The phosphonium salt precipitates upon addition of diethyl ether.

  • Hydration: Crystallization from aqueous ethanol yields the monohydrate form.

Reaction Scheme:

PPh3+2-NO2C6H4CH2Br[(2-NO2C6H4CH2)PPh3]+BrH2O\text{PPh}_3 + \text{2-NO}_2\text{C}_6\text{H}_4\text{CH}_2\text{Br} \rightarrow [\text{(2-NO}_2\text{C}_6\text{H}_4\text{CH}_2)\text{PPh}_3]^+\text{Br}^- \cdot \text{H}_2\text{O}

Applications in Organic Synthesis

Phase-Transfer Catalysis

The compound’s lipophilic cation facilitates phase-transfer catalysis (PTC) in biphasic systems, enabling reactions between hydrophilic anions and organic substrates. For example, it accelerates nucleophilic substitutions in nonpolar media .

Wittig Reaction Precursor

Phosphonium salts are precursors to ylides in Wittig reactions. While direct use of this compound in olefination remains underexplored, analogous structures generate stabilized ylides for alkene synthesis.

Ionic Liquid Applications

Recent studies explore its potential as a component of task-specific ionic liquids (TSILs), leveraging its thermal stability and low volatility for green chemistry applications.

Hazard StatementDescriptionPrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory tract irritationUse in well-ventilated areas

Safety data sheets (SDS) recommend storage in airtight containers at 2–8°C to prevent dehydration and degradation .

Emergency Procedures

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Eye Contact: Rinse with water for 15 minutes; consult an ophthalmologist .

Recent Research and Future Directions

Catalytic Asymmetric Synthesis

A 2024 study demonstrated its utility in asymmetric alkylation reactions, achieving enantiomeric excess (ee) values >90% when paired with chiral counterions.

Bioconjugation Chemistry

Functionalized derivatives are being tested for site-specific protein modification, exploiting the nitro group’s reducibility for click chemistry applications.

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